

# Introduction: A Sterically Hindered Building Block for Modern Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Fluoro-6-methoxy-4-methylphenylboronic acid

**Cat. No.:** B1446511

[Get Quote](#)

2-Fluoro-6-methoxy-4-methylphenylboronic acid is a polysubstituted aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an ortho-fluoro, an ortho-methoxy, and a para-methyl group, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its utility in complex molecule synthesis. As a senior application scientist, the goal is to not only present protocols but to elucidate the causal chemistry that makes this reagent a powerful tool for innovation. Boronic acids are renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation[1][2]. The specific arrangement of substituents on this particular phenylboronic acid allows for fine-tuning of reactivity and the introduction of complex, three-dimensional architectures often sought in drug discovery programs[3].

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of a reagent are fundamental to its handling, storage, and application in synthesis. 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a stable, solid compound under standard conditions.

## Core Properties

The key identifiers and physical properties are summarized in the table below. The purity and solid form make it convenient for weighing and dispensing in a laboratory setting.

Property	Value	Source
CAS Number	1451392-08-7	
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BF <sub>3</sub> O <sub>3</sub>	
Molecular Weight	183.97 g/mol	Calculated
Appearance	Solid	
Purity	Typically ≥98%	
Canonical SMILES	<chem>COC1=C(C=C(C=C1C)F)B(O)O</chem>	
InChI Key	QNBJMPVDWYFFSD- UHFFFAOYSA-N	

## Structural and Electronic Influences

The reactivity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is dictated by the interplay of its three substituents. Understanding these influences is critical for predicting its behavior and optimizing reaction conditions.

- o-Fluoro Group:** The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which increases the Lewis acidity of the boron center[4][5]. It also has a moderate, electron-donating resonance effect (+R). In the ortho position, the fluorine atom can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, a phenomenon known to enhance stability and influence acidity[4][6].
- o-Methoxy Group:** The methoxy group is a strong resonance donor (+R) and a moderate inductive withdrawer (-I). As a powerful ortho, para-director, its primary role in the synthesis of this molecule is to direct metallation. In reactions, its steric bulk, combined with the adjacent fluorine, significantly shields the boronic acid moiety.
- p-Methyl Group:** The methyl group is a weak inductive electron donor (+I), slightly increasing the electron density of the aromatic ring.

The combined steric hindrance from the two ortho substituents is a defining feature, potentially slowing the rate of transmetalation in cross-coupling reactions but also offering opportunities for

achieving unique selectivity in complex systems[7].

## Predicted Spectroscopic Data

While a published spectrum for this specific molecule is not readily available, a predicted  $^1\text{H}$  NMR spectrum can be extrapolated from known chemical shift principles and data from analogous structures[8][9].

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
$^1\text{H}$	~8.0-8.5	br s	-	$\text{B(OH)}_2$
$^1\text{H}$	~6.6-6.8	d	$J(\text{H,F}) \approx 8-10$	Ar-H (meta to F)
$^1\text{H}$	~6.5-6.7	s	-	Ar-H (ortho to Me)
$^1\text{H}$	~3.8-4.0	s	-	$\text{OCH}_3$
$^1\text{H}$	~2.3-2.5	s	-	Ar- $\text{CH}_3$
$^{19}\text{F}$	~ -110 to -120	s	-	Ar-F
$^{11}\text{B}$	~ +28 to +32	br s	-	$\text{B(OH)}_2$

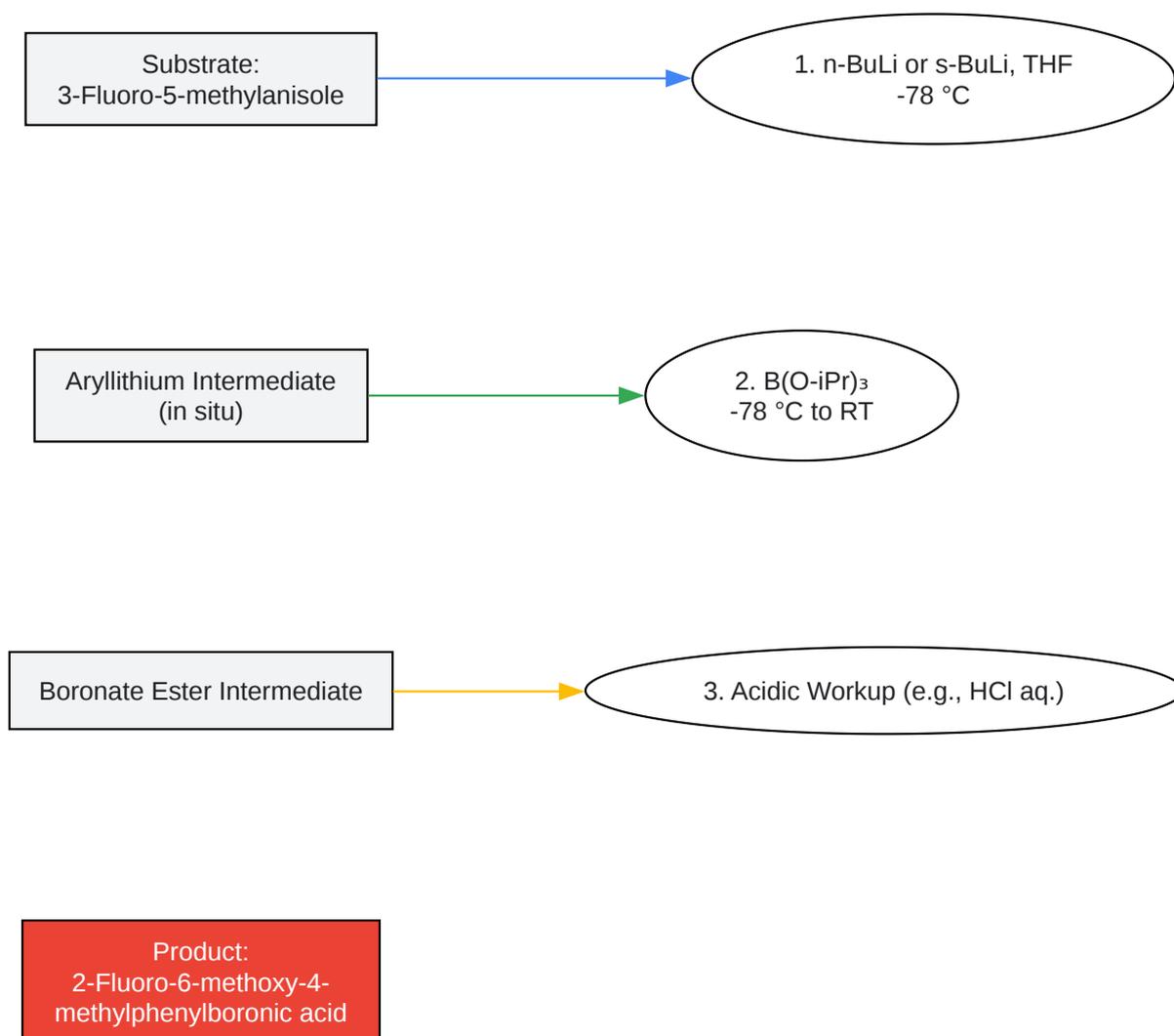
Note: Predicted values are in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . Broad signals for  $\text{B(OH)}_2$  and  $^{11}\text{B}$  are characteristic due to quadrupolar relaxation and exchange.

## Synthesis Pathway: Directed Ortho-Lithiation

The most logical and convergent synthetic route to 2-Fluoro-6-methoxy-4-methylphenylboronic acid is through a directed ortho-lithiation (DoM) strategy. This powerful technique utilizes a directing metalating group (DMG) to position a strong base for regioselective deprotonation of an aromatic ring[10][11].

## Rationale and Workflow

In this case, the methoxy group on the precursor, 3-fluoro-5-methylanisole, serves as an excellent DMG. The workflow involves the chelation of an organolithium base to the methoxy oxygen, which delivers the base to the adjacent ortho position for proton abstraction. The resulting aryllithium intermediate is then quenched with a boron electrophile.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow via directed ortho-lithiation.

## Detailed Synthesis Protocol

This protocol is a robust, self-validating procedure for the laboratory-scale synthesis of the title compound.

Materials:

- 3-Fluoro-5-methylanisole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- Triisopropyl borate (B(O-iPr)<sub>3</sub>)
- Hydrochloric acid (HCl), 2 M aqueous solution
- Ethyl acetate, Hexanes, Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-fluoro-5-methylanisole (1.0 eq). Dissolve in anhydrous THF (approx. 0.2 M concentration).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi or s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
  - **Causality Insight:** The methoxy group directs the BuLi base to the C2 position. Maintaining a low temperature is critical to prevent side reactions, such as decomposition of the organolithium species or potential aryne formation, which can occur with ortho-halo-lithium species at higher temperatures[12]. s-BuLi is more reactive and can be advantageous for sluggish lithiations but requires stricter temperature control.

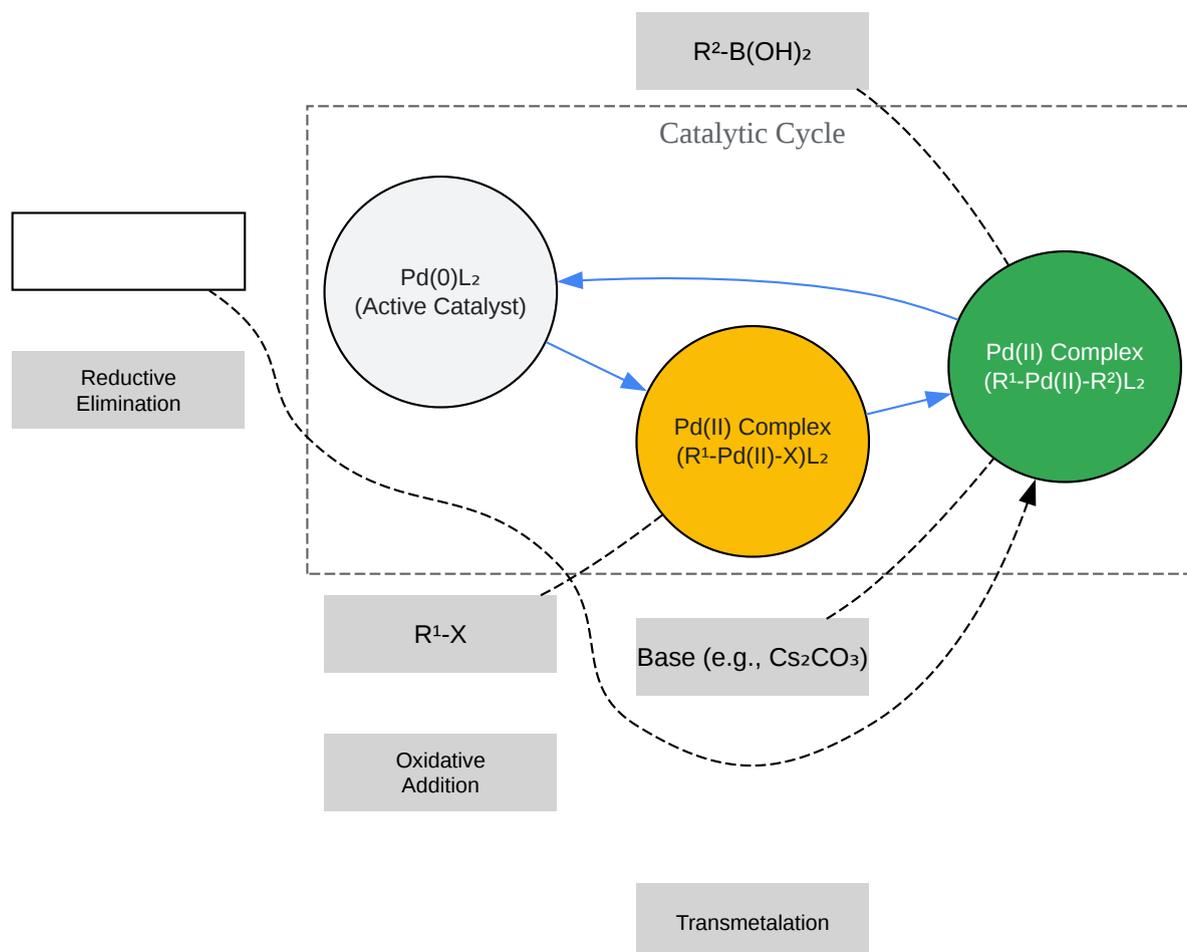
- **Stirring:** Stir the resulting mixture at  $-78\text{ }^{\circ}\text{C}$  for 1-2 hours. The formation of the aryllithium can sometimes be observed as a slight color change or precipitation.
- **Borylation:** While maintaining the temperature at  $-78\text{ }^{\circ}\text{C}$ , add triisopropyl borate (1.2 eq) dropwise. This is a highly exothermic reaction.
  - **Causality Insight:** The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Excess borate is used to ensure complete consumption of the valuable lithium intermediate.
- **Warm-up:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or for at least 4 hours).
- **Workup & Hydrolysis:** Cool the reaction mixture to  $0\text{ }^{\circ}\text{C}$  in an ice bath. Slowly quench by adding 2 M HCl solution until the pH is  $\sim 1-2$ . Stir vigorously for 1 hour.
  - **Causality Insight:** The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid and protonates any remaining base.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water, then brine.
- **Purification:** Dry the combined organic layers over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel chromatography to yield the final product.
- **Validation:** Confirm the structure and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Chemical Reactivity and Applications

The primary utility of 2-Fluoro-6-methoxy-4-methylphenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

## The Suzuki-Miyaura Coupling Reaction

This reaction forges a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the boronic acid and an aryl or vinyl halide/triflate, and it is a cornerstone of pharmaceutical and materials synthesis[2][13].



[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

## Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).

## Materials:

- 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (2-5 mol%) or Pd(dppf)Cl<sub>2</sub> (2-5 mol%)
- Base: K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub> (2.0-3.0 eq)
- Solvent: Dioxane/Water (e.g., 4:1), Toluene/Water, or DMF
- Inert atmosphere (Nitrogen or Argon)

## Procedure:

- Reactor Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
  - Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation<sup>[14]</sup>. Cs<sub>2</sub>CO<sub>3</sub> is often effective for sterically hindered partners.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (3x cycles). Add the degassed solvent system via syringe.
  - Causality Insight: Oxygen must be excluded as it can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential for reproducible results.
- Reaction: Heat the mixture with vigorous stirring. Typical temperatures range from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
  - Causality Insight: The steric hindrance from the ortho-fluoro and ortho-methoxy groups may require higher temperatures, longer reaction times, or the use of specialized catalysts

with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the transmetalation and reductive elimination steps[15].

- **Workup:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
- **Purification:** Wash the filtrate with water and brine. Dry the organic layer over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate. Purify the crude product by flash column chromatography.

## Applications in Drug Discovery

This building block is particularly valuable for synthesizing inhibitors of kinases and other enzymes where precise vectoral positioning of substituents is key to achieving potency and selectivity[16]. The fluoro and methoxy groups can serve as hydrogen bond acceptors or metabolic blocking points, while the overall substitution pattern provides a rigid scaffold to orient other pharmacophoric elements.

## Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. While a specific safety data sheet (SDS) for this compound is not widely published, data from structurally similar arylboronic acids provide a reliable guide[17].

- **Hazards:** May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Handle in a well-ventilated fume hood.
- **Personal Protective Equipment (PPE):** Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Handling:** Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as boronic acids can slowly dehydrate to form cyclic boroxine anhydrides[18].

## Conclusion

2-Fluoro-6-methoxy-4-methylphenylboronic acid is more than just another reagent; it is a specialized tool for overcoming specific synthetic challenges. Its value lies in the precise arrangement of sterically demanding and electronically influential substituents around the reactive boronic acid core. By understanding the principles of its synthesis via directed ortho-lithiation and its reactivity in Suzuki-Miyaura coupling, researchers can leverage its unique properties to construct complex molecular architectures that are central to advancing drug discovery and materials science. The self-validating protocols provided herein serve as a reliable foundation for the successful application of this versatile building block.

## References

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]

- 12. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: A Sterically Hindered Building Block for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1446511#2-fluoro-6-methoxy-4-methylphenylboronic-acid-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)